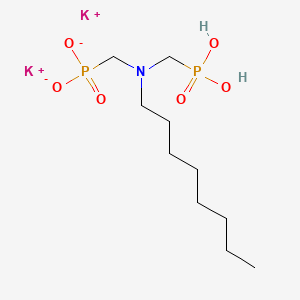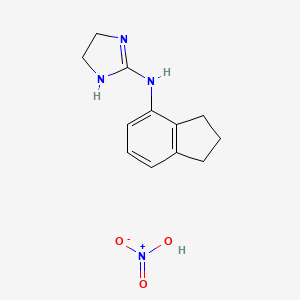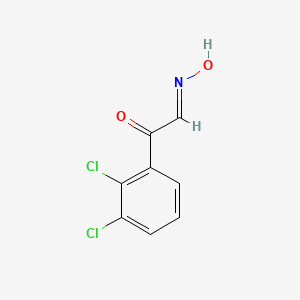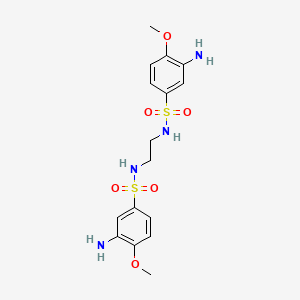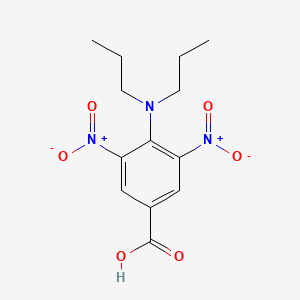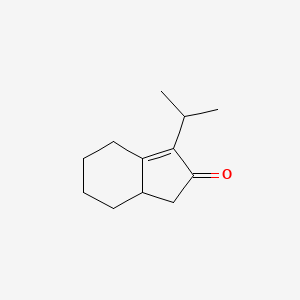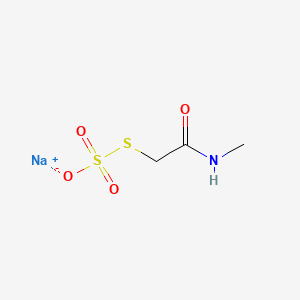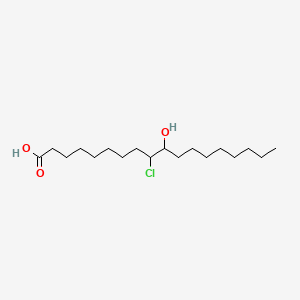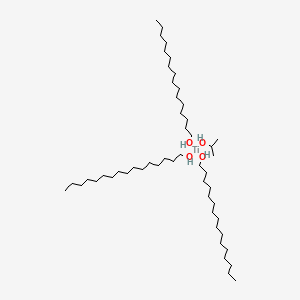
Trihexadecyloxyisopropoxytitanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihexadecyloxyisopropoxytitanium is a titanium-based organometallic compound It is characterized by its unique structure, which includes a titanium atom bonded to isopropoxy and trihexadecyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trihexadecyloxyisopropoxytitanium typically involves the reaction of titanium tetrachloride with isopropanol and hexadecanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+C3H7OH+C16H33OH→Ti(OCH3CH2CH3)(OCH2C16H33)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
Trihexadecyloxyisopropoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The isopropoxy and trihexadecyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere.
Substitution: Substitution reactions often involve the use of alcohols or amines as nucleophiles.
Major Products
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic compounds with different ligands.
科学研究应用
Trihexadecyloxyisopropoxytitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with cellular components.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of trihexadecyloxyisopropoxytitanium involves its interaction with various molecular targets. In catalysis, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications but lacks the long alkyl chains of trihexadecyloxyisopropoxytitanium.
Titanium tetraisopropoxide: Another titanium alkoxide with four isopropoxy groups, used extensively in the synthesis of titanium dioxide nanoparticles.
Titanium butoxide: Similar to titanium isopropoxide but with butoxy groups, used in the preparation of titanium-based materials.
Uniqueness
This compound is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.
属性
CAS 编号 |
65151-13-5 |
|---|---|
分子式 |
C51H110O4Ti |
分子量 |
835.3 g/mol |
IUPAC 名称 |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H34O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h3*17H,2-16H2,1H3;3-4H,1-2H3; |
InChI 键 |
XCKGGRJZRSHASV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CC(C)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


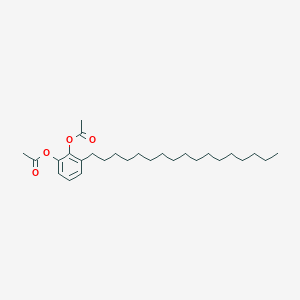
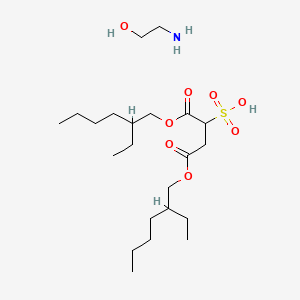
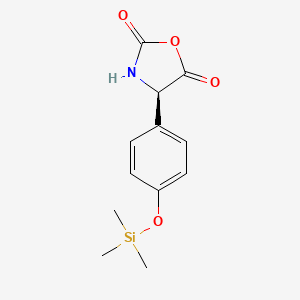
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
